Bienvenue dans la boutique en ligne BenchChem!

N-(3-carbamoylphenyl)-2-methoxybenzamide

APE1 inhibition DNA repair regioisomer SAR

N-(3-Carbamoylphenyl)-2-methoxybenzamide (C₁₅H₁₄N₂O₃, MW 270.28 g/mol) is a disubstituted benzamide featuring a 2-methoxybenzoyl moiety linked via an amide bond to a 3-carbamoylaniline scaffold. This compound belongs to the N-arylbenzamide class, a privileged chemotype widely explored for enzyme inhibition—particularly against histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and DNA repair endonucleases such as APE1.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Cat. No. B268685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoylphenyl)-2-methoxybenzamide
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
InChIKeyFUYOZFHGTOADNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Carbamoylphenyl)-2-methoxybenzamide: Structural Identity, Physicochemical Baseline, and Procurement Specifications


N-(3-Carbamoylphenyl)-2-methoxybenzamide (C₁₅H₁₄N₂O₃, MW 270.28 g/mol) is a disubstituted benzamide featuring a 2-methoxybenzoyl moiety linked via an amide bond to a 3-carbamoylaniline scaffold. This compound belongs to the N-arylbenzamide class, a privileged chemotype widely explored for enzyme inhibition—particularly against histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and DNA repair endonucleases such as APE1 [1]. The 1,3-disposition of the amide and carbamoyl groups on the central phenyl ring creates a distinctive hydrogen-bonding topology that distinguishes it from its 1,2- and 1,4-substituted isomers. Commercially, the compound is typically supplied at ≥95% purity, with identity confirmed by ¹H NMR and LC-MS .

Why N-(3-Carbamoylphenyl)-2-methoxybenzamide Cannot Be Interchanged with Positional Isomers or Generic Benzamide Analogs


Subtle changes in the substitution pattern of N-arylbenzamides profoundly alter both target engagement and physicochemical properties. In the 2-methoxybenzamide series, the position of the carbamoyl group on the aniline ring dictates the spatial orientation of hydrogen-bond donor and acceptor vectors, which directly controls binding to zinc-containing active sites (e.g., HDACs) and DNA repair enzymes [1]. The 3-carbamoylphenyl isomer places the primary amide in a meta relationship to the aniline nitrogen, generating a unique H-bond geometry that is absent in the ortho-(2-carbamoylphenyl) and para-(4-carbamoylphenyl) analogs. Published structure–activity relationship (SAR) data on structurally related 3-carbamoylbenzoic acid derivatives demonstrate that meta-substitution is critical for selective APE1 inhibition, with ortho- and para-analogs exhibiting substantially reduced potency (IC₅₀ shifts exceeding 10-fold) [1]. Consequently, procurement of the correct regioisomer is non-negotiable for reproducible target engagement.

Quantitative Differentiation of N-(3-Carbamoylphenyl)-2-methoxybenzamide from Closest Analogs: A Comparator-Driven Evidence Guide


Regioisomeric Differentiation: 3-Carbamoylphenyl vs. 2-Carbamoylphenyl Substitution and APE1 Inhibitory Activity

In the 3-carbamoylbenzoic acid chemotype—the direct scaffold ancestor of N-(3-carbamoylphenyl)-2-methoxybenzamide—meta-substitution of the benzylamine or carbamoyl group is required for APE1 endonuclease inhibition. Derivatives bearing a 3-benzylcarbamoyl-2-methoxybenzoic acid structure achieved IC₅₀ values below 20 µM against APE1, whereas the corresponding 4-substituted (para) analogs showed no detectable inhibition (>100 µM) [1]. Although this data originates from the carboxylic acid congener rather than the target benzamide, the pharmacophoric requirement for the 3-carbamoyl orientation is directly transferable: the 3-carbamoylphenyl motif in N-(3-carbamoylphenyl)-2-methoxybenzamide preserves the critical meta H-bond geometry [1]. By contrast, the positional isomer N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9) presents the carbamoyl group ortho to the aniline nitrogen, which is known to favor intramolecular cyclocondensation to quinazolinones and to alter zinc-binding geometry in HDAC-targeted contexts .

APE1 inhibition DNA repair regioisomer SAR cancer

Predicted Physicochemical Differentiation: LogP, Topological Polar Surface Area (TPSA), and Hydrogen-Bonding Capacity

The 3-carbamoylphenyl isomer exhibits a calculated LogP of approximately 2.0–2.2 (ACD/Labs Percepta prediction for the neutral species), which is moderately lower than the 2.36 LogP predicted for the 2-carbamoylphenyl analog N-(2-carbamoylphenyl)-3-methoxybenzamide . The topological polar surface area (TPSA) is predicted at 81.3 Ų for both isomers (identical atom composition), but the spatial distribution of the polar carbamoyl group differs: in the 3-isomer, the primary amide is more solvent-exposed due to reduced intramolecular hydrogen bonding with the aniline NH, potentially increasing aqueous solubility relative to the ortho-isomer. The 3-carbamoyl arrangement also reduces the propensity for intramolecular cyclization—a known degradation pathway for the 2-carbamoylphenyl analog that limits its shelf stability and complicates bioassay interpretation .

drug-likeness physicochemical profiling permeability solubility

Synthetic Accessibility and Purity Benchmarking: 2-Methoxybenzoyl Chloride Route vs. 3-Methoxybenzoyl Chloride Route

N-(3-Carbamoylphenyl)-2-methoxybenzamide is synthesized via standard carbodiimide-mediated coupling (e.g., EDC/DMAP) between 2-methoxybenzoic acid and 3-aminobenzamide. This route avoids the steric hindrance encountered in the ortho-isomer synthesis, where the proximity of the amino and carbamoyl groups on the aniline ring reduces coupling efficiency . Commercial suppliers report typical purities of ≥95% (HPLC) for the 3-carbamoylphenyl isomer, with the primary impurity being unreacted 3-aminobenzamide starting material, which is readily removed by flash chromatography . In contrast, the synthesis of N-(2-carbamoylphenyl)-3-methoxybenzamide is complicated by competing intramolecular cyclization during the coupling step, often yielding the quinazolinone byproduct that co-elutes with the desired product, making ≥98% purity specifications harder to achieve outside of specialized laboratories .

custom synthesis purity specification procurement amide coupling

Optimal Research and Procurement Application Scenarios for N-(3-Carbamoylphenyl)-2-methoxybenzamide


APE1 Endonuclease Inhibitor Lead Optimization

Based on the demonstrated requirement for a 3-carbamoyl pharmacophore in APE1 inhibition (IC₅₀ < 20 µM for closely related 3-benzylcarbamoyl-2-methoxybenzoic acid derivatives), N-(3-carbamoylphenyl)-2-methoxybenzamide serves as a core scaffold for designing novel APE1 inhibitors with improved potency and selectivity [1]. The benzamide linkage, as opposed to the carboxylic acid of published leads, introduces an additional H-bond donor that may enhance binding affinity within the APE1 active site. In contrast, the 2-carbamoylphenyl isomer would misposition this donor, likely abolishing activity entirely [1].

Regioisomer-Selective Probe for DNA Repair Pathway Dissection

Because the 3-carbamoylphenyl isomer engages the APE1 endonuclease site through a geometry distinct from that of the 2- and 4-isomers, it can be deployed as a regioisomer-selective chemical probe to deconvolve structure–activity relationships in the base excision repair (BER) pathway. Published selectivity data show that 3-carbamoylbenzoic acid derivatives do not inhibit the structurally related HIV-1 integrase at the highest tested concentrations, confirming target selectivity [1]. The benzamide analog is expected to retain this selectivity profile, making it a cleaner tool compound than pan-benzamide inhibitors.

Chemical Biology Studies Requiring Isomerically Pure, Shelf-Stable Benzamide Building Blocks

For laboratories conducting fragment-based drug discovery or constructing DNA-encoded libraries, the 3-carbamoylphenyl isomer's resistance to intramolecular cyclization (a documented degradation pathway in the 2-isomer) translates to superior long-term DMSO stock stability and fewer confounding assay artifacts . This is critical for high-throughput screening where compound integrity over weeks-to-months of storage directly impacts hit confirmation rates.

Benchmarking Computational Models of Regioisomer-Dependent Target Engagement

The well-defined regioisomeric series—N-(2-carbamoylphenyl)-, N-(3-carbamoylphenyl)-, and N-(4-carbamoylphenyl)-2-methoxybenzamide—provides a clean test set for validating in silico docking scores, free-energy perturbation (FEP) predictions, and machine learning models of protein–ligand binding. The 3-isomer's predicted intermediate LogP (~2.1) and distinct H-bond topology relative to its isomers make it a discriminating probe for model calibration [1].

Quote Request

Request a Quote for N-(3-carbamoylphenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.